1-Bromo-4-methoxynaphthalene chemical and physical properties

1-Bromo-4-methoxynaphthalene chemical and physical properties

An In-Depth Technical Guide to 1-Bromo-4-methoxynaphthalene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical and physical properties, synthesis, reactivity, and applications of 1-Bromo-4-methoxynaphthalene.

Introduction

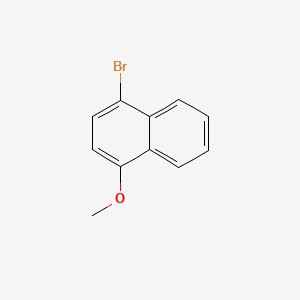

1-Bromo-4-methoxynaphthalene is a substituted naphthalene derivative that serves as a crucial building block in organic synthesis.[1][2] Its unique structure, featuring an electron-rich methoxy group and a reactive bromine atom on the naphthalene scaffold, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties and synthetic utility, particularly within the context of medicinal chemistry and materials science.[1][2]

Physicochemical and Spectroscopic Profile

Accurate characterization of a reagent is fundamental to its effective use in synthesis and research. The key physical and chemical properties of 1-Bromo-4-methoxynaphthalene are summarized below, providing the foundational data required for experimental design.

Core Properties

The physical state and solubility parameters dictate the choice of solvents and reaction conditions, while molecular weight is critical for stoichiometric calculations.

| Property | Value | Source |

| CAS Number | 5467-58-3 | [3][4] |

| Molecular Formula | C₁₁H₉BrO | [2][3][4] |

| Molecular Weight | 237.09 g/mol | [2][3][4] |

| Appearance | White to pale yellow crystalline solid or colorless to brown clear liquid | [1][2][5] |

| Boiling Point | 325.4 ± 15.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in organic solvents like ethers, alcohols, and chlorinated hydrocarbons. | [1][2] |

Spectroscopic Data

Spectroscopic analysis is essential for structural verification. Data from NMR, IR, and Mass Spectrometry provide a unique fingerprint for the molecule.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are vital for confirming the substitution pattern on the naphthalene ring. The methoxy group typically presents as a sharp singlet around 3.9 ppm in the ¹H NMR spectrum. Aromatic protons appear in the downfield region, with coupling patterns that can elucidate their positions.

-

Infrared (IR) Spectroscopy: IR spectra reveal the presence of key functional groups. Characteristic peaks for 1-Bromo-4-methoxynaphthalene include C-O stretching for the ether group and C-H stretching for the aromatic ring.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and isotopic distribution. The presence of bromine is easily identified by the characteristic M and M+2 isotope pattern with nearly equal intensity.

While specific spectral data can vary slightly based on the instrument and conditions, representative data is available in public databases such as PubChem.[4]

Synthesis and Purification

The preparation of 1-Bromo-4-methoxynaphthalene is most commonly achieved through the electrophilic bromination of 1-methoxynaphthalene. The methoxy group is an activating ortho-, para-director, making the C4 position susceptible to bromination.

Synthetic Workflow: Electrophilic Bromination

A common and effective method involves using N-Bromosuccinimide (NBS) as the bromine source.[6] This reagent is preferred over elemental bromine (Br₂) as it is a solid, easier to handle, and offers better control, minimizing the formation of di-brominated byproducts.

Caption: General workflow for the synthesis of 1-Bromo-4-methoxynaphthalene.

Detailed Experimental Protocol (Mechanochemical Approach)

This protocol is adapted from a ball-milling synthesis, which is a solvent-minimized, efficient method.[6]

-

Preparation: To a 10 mL stainless steel milling jar, add 1-methoxynaphthalene (1.0 eq), N-bromosuccinimide (NBS) (2.0 eq), and one stainless steel ball (5 mm diameter). The use of excess NBS ensures complete consumption of the starting material.

-

Reaction: Conduct the ball milling reaction at ambient temperature.

-

Monitoring (Self-Validation): Periodically pause the reaction and withdraw a small sample. Dissolve it in deuterated chloroform (CDCl₃) and analyze via Thin Layer Chromatography (TLC) and ¹H NMR. The reaction is complete upon the disappearance of the 1-methoxynaphthalene starting material.

-

Workup: Transfer the reaction mixture into a flask with ethyl acetate and cool to 0 °C to precipitate the succinimide byproduct.

-

Isolation: Filter the mixture to remove the solid succinimide.

-

Purification: Concentrate the resulting filtrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-Bromo-4-methoxynaphthalene lies in the reactivity of its carbon-bromine bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds. This makes it a valuable precursor in the synthesis of pharmaceuticals and advanced materials.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the precise construction of complex molecular frameworks.

Caption: Key cross-coupling reactions utilizing 1-Bromo-4-methoxynaphthalene.

Application in Drug Discovery

Bromo-naphthalene scaffolds are valuable in medicinal chemistry. For instance, palladium-catalyzed cross-coupling reactions on such precursors have been employed to synthesize libraries of compounds targeting specific biological receptors, such as the human CC chemokine receptor 8 (CCR8), which is relevant in immunology and inflammation.[7] The ability to diversify the molecule at the bromine position allows for extensive structure-activity relationship (SAR) studies.[7]

Protocol: Suzuki Cross-Coupling

The Suzuki reaction is a powerful method for forming biaryl linkages.

-

Inert Atmosphere: To a Schlenk tube, add 1-Bromo-4-methoxynaphthalene (1 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq). An inert atmosphere (Nitrogen or Argon) is crucial as the palladium catalyst is oxygen-sensitive.

-

Solvent Addition: Add an anhydrous solvent (e.g., Toluene, Dioxane) via syringe.

-

Degassing: Bubble the inert gas through the solution for 10-15 minutes to remove any dissolved oxygen.

-

Heating: Heat the reaction mixture (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography.

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety. 1-Bromo-4-methoxynaphthalene is classified with several hazards.

-

Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][4][8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a chemical fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][3]

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9] Keep away from heat, sparks, and oxidizing agents.[3]

Conclusion

1-Bromo-4-methoxynaphthalene is a synthetically versatile and valuable intermediate. Its well-defined physicochemical properties, predictable reactivity in cornerstone reactions like palladium-catalyzed cross-coupling, and established synthetic protocols make it a reliable tool for chemists in both academic research and the pharmaceutical industry. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.

References

-

Chemsrc. (2025). 1-Bromo-4-methoxynaphthalene | CAS#:5467-58-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methoxynaphthalene. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024). 4-Bromo-1-methoxynaphthalene. Retrieved from [Link]

-

ChemBK. (2024). 1-Methoxy-4-bromonaphthalene. Retrieved from [Link]

-

Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 1-Bromo-4-methoxynaphthalene | CAS#:5467-58-3 | Chemsrc [chemsrc.com]

- 4. 1-Bromo-4-methoxynaphthalene | C11H9BrO | CID 138521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-methoxynaphthalene | 5467-58-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 1-bromo-4-methoxy-naphthalene | 5467-58-3 [chemicalbook.com]

- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Bromo-3-methoxynaphthalene|CAS 5111-34-2|C11H9BrO [benchchem.com]

- 9. fishersci.fr [fishersci.fr]

Figure 1. Chemical Structure of 1-Bromo-4-methoxynaphthalene.

Figure 1. Chemical Structure of 1-Bromo-4-methoxynaphthalene.